5-Sulfoisophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst:

5-SA can act as a catalyst in various chemical reactions. For example, it is used as a catalyst in the synthesis of esters from carboxylic acids and alcohols. It can also be used as a catalyst in the esterification of cellulose, a process that is used to produce biofuels.

Chelating Agent:

5-SA can form complexes with metal ions, making it a useful chelating agent. Chelating agents are molecules that can bind to metal ions, forming stable complexes. This property of 5-SA is used in various applications, such as the removal of metal ions from water and wastewater treatment.

Research on Polymers and Materials:

5-SA is used in research on polymers and materials due to its ability to disperse and stabilize various materials. For instance, it is used as a dispersant in the preparation of conductive polymer composites. Additionally, 5-SA is being explored for its potential applications in the development of new types of materials with specific properties, such as flame retardancy and water resistance.

Other Applications:

-SA is also being investigated for its potential applications in other areas of scientific research, such as:

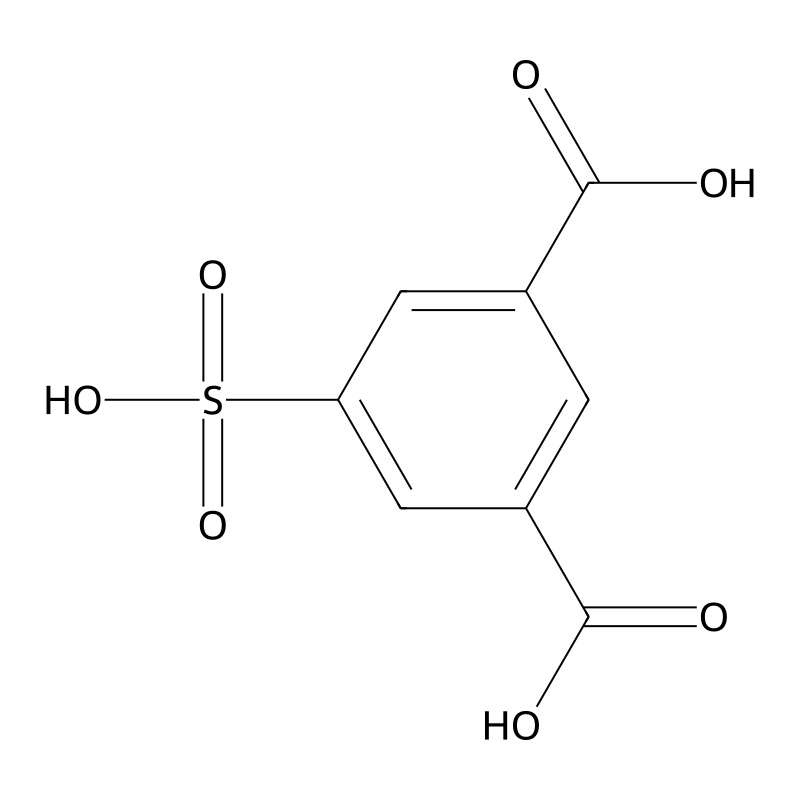

5-Sulfoisophthalic acid is an aromatic sulfonic acid with the chemical formula C₈H₆O₇S. It features a sulfonate group (-SO₃H) attached to the isophthalic acid structure, which consists of two carboxylic acid groups (-COOH) at the 1 and 3 positions of the benzene ring. This compound is notable for its solubility in water due to the presence of the sulfonate group, making it useful in various applications, particularly in polymer chemistry and catalysis .

The mechanism of action of 5-SA depends on the context of its application. Here are two potential areas:

- Metal Chelation: As mentioned earlier, 5-SA can chelate metal ions. This property can be used in research areas like catalysis, where 5-SA can selectively bind and activate metal catalysts.

- Organic Synthesis: The acidic and chelating properties of 5-SA can be utilized as a template or directing group in organic synthesis, influencing the product formation.

- Esterification: Reacting with alcohols to form esters.

- Neutralization: Reacting with bases to form salts, such as sodium or potassium salts.

- Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Several methods have been developed for synthesizing 5-sulfoisophthalic acid:

- Sulfonation of Isophthalic Acid: This involves treating isophthalic acid with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonate group.

- Salt Formation: 5-sulfoisophthalic acid can be converted into various metal salts through reactions with metal hydroxides or carbonates, facilitating its use in different applications .

- Hydrothermal Methods: Some studies suggest using hydrothermal synthesis techniques to produce metal complexes of 5-sulfoisophthalic acid, enhancing its stability and functionality .

5-Sulfoisophthalic acid finds applications across several fields:

- Polymer Chemistry: Used as a monomer or additive in the production of polyesters and polyamides, enhancing properties like solubility and thermal stability.

- Catalysis: Acts as a ligand in catalytic processes, particularly in metal-catalyzed reactions.

- Gas Storage and Separation: Utilized in materials designed for gas adsorption due to its structural properties .

- Luminescent Materials: Incorporated into materials that exhibit luminescent properties for potential use in optoelectronic devices .

Studies on the interactions of 5-sulfoisophthalic acid with various metal ions have shown that it forms stable complexes which can be utilized in catalysis and material science. The binding affinity of different metal cations can significantly influence the properties of these complexes, making them valuable in designing new materials with specific functionalities .

Several compounds share structural similarities with 5-sulfoisophthalic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isophthalic Acid | Two carboxylic groups | No sulfonate group |

| Terephthalic Acid | Two carboxylic groups | No sulfonate group |

| Sulfanilic Acid | Amino group and sulfonate group | Contains an amino group |

| 2-Sulfobenzoic Acid | One carboxylic group | Fewer functional groups than 5-sulfoisophthalic acid |

Uniqueness of 5-Sulfoisophthalic Acid:

- The presence of both sulfonate and carboxylic groups allows for enhanced solubility and reactivity compared to other similar compounds.

- Its ability to form stable complexes with metal ions distinguishes it from other dicarboxylic acids.

5-Sulfoisophthalic acid (5-SIPA), systematically named 5-sulfobenzene-1,3-dicarboxylic acid, is a sulfonated aromatic dicarboxylic acid with the molecular formula $$ \text{C}8\text{H}6\text{O}7\text{S} $$ and a molecular weight of 246.19 g/mol. Its structure consists of a benzene ring substituted with two carboxylic acid groups (-COOH) at the 1 and 3 positions and a sulfonic acid group (-SO$$3$$H) at the 5 position (Figure 1). This arrangement confers unique acidity and solubility properties, distinguishing it from its isomers (phthalic and terephthalic acids).

Key synonyms include:

- 5-Sulfoisophthalic acid monosodium salt (CAS 6362-79-4)

- Sodium 5-sulfoisophthalate

- 3,5-Dicarboxybenzenesulfonic acid.

The compound exists as a white crystalline powder with a density of 1.8–1.87 g/cm³.

Historical Development and Discovery

5-SIPA was first synthesized in the mid-20th century through sulfonation of isophthalic acid using oleum (fuming sulfuric acid). Its industrial significance emerged in the 1980s with the development of dyeable nylon fibers, where 5-SIPA salts (e.g., sodium or lithium) improved polymer dye affinity. Patent filings from the 2000s expanded its utility in coordination polymers, metal-organic frameworks (MOFs), and waterborne polyesters.

Key Physicochemical Properties

The sulfonic acid group ($$ \text{-SO}_3\text{H} $$) contributes strong acidity ($$ \text{pKa} \approx -1.37 $$), while the carboxylic groups exhibit moderate acidity ($$ \text{pKa} \approx 2.8–4.1 $$).

Oleum-Mediated Sulfonation Mechanisms

The sulfonation of isophthalic acid to produce 5-sulfoisophthalic acid represents a critical electrophilic aromatic substitution reaction that requires precise control of reaction conditions and reagent selection [6]. The process traditionally employs 30% oleum as the sulfonating agent, operating at temperatures ranging from 190 to 220 degrees Celsius for approximately 6 hours [6]. Oleum, a mixture of sulfuric acid and sulfur trioxide, serves as the primary sulfonating medium due to its enhanced electrophilic character compared to concentrated sulfuric acid alone [8].

The mechanism of oleum-mediated sulfonation involves the formation of highly electrophilic sulfur trioxide species that attack the aromatic ring of isophthalic acid [8]. The electrophile in this reaction is believed to be either protonated sulfur trioxide or sulfur trioxide itself, with sulfur trioxide demonstrating exceptional electrophilicity due to three oxygen atoms withdrawing electron density from the sulfur center [8]. The reaction proceeds through a standard electrophilic aromatic substitution pathway, wherein the aromatic electrons attack the electrophilic sulfur center, forming a sigma complex intermediate before elimination of a proton to restore aromaticity [8].

Research has demonstrated that oleum strength significantly influences reaction kinetics and conversion efficiency [12]. Studies indicate that the optimal oleum strength for quantitative conversion ranges from 0.5% to 33% sulfur trioxide content, with concentrations exceeding 33% resulting in substantially increased reaction times [12]. This phenomenon occurs because sulfuric acid functions as the actual sulfonating agent, while sulfur trioxide primarily serves to bind counterions and maintain the electrophilic environment [12].

The sulfonation process exhibits selectivity for the 5-position on the isophthalic acid ring due to the directing effects of the carboxylic acid groups [7]. Advanced sulfonation techniques have incorporated catalytic additives such as cadmium sulfate, silicon dioxide, mercuric sulfate, and anhydrous sodium sulfate to enhance reaction efficiency and selectivity [7]. These catalysts facilitate improved conversion rates while enabling operation at reduced temperatures, thereby minimizing side reactions and improving overall process economics [7].

Temperature and Time Optimization

Temperature and time optimization represents a crucial aspect of 5-sulfoisophthalic acid synthesis, directly influencing yield, purity, and energy efficiency [13] [14]. Research investigating sulfonation kinetics has established that reaction time exhibits a direct correlation with the rate of change in ion exchange capacity, while maintaining constant temperature and acid-to-substrate ratios [13]. Empirical models have demonstrated that ion exchange capacity values increase logarithmically with extended reaction times, following the relationship described by the equation: ion exchange capacity = 0.2267 ln(time) + 1.5681, with a correlation coefficient of 0.9797 [13].

Temperature optimization studies have revealed that elevated sulfonation temperatures can paradoxically decrease overall acidity due to competing oxidation, dehydrogenation, or condensation reactions [10]. Investigations comparing various temperature regimes have shown that treatments at extremely elevated temperatures, such as 150 degrees Celsius, can result in reduced acidity despite extended reaction times [10]. The oxygen-to-carbon ratio increases at higher temperatures, potentially generating weak acid groups that diminish total acid density [10].

Recent developments in process optimization have explored microwave-assisted sulfonation techniques as alternatives to conventional heating methods [14]. These approaches offer significant advantages in terms of energy consumption and reaction time reduction. Central composite design methodologies have been employed to optimize four critical factors: pH, temperature, reaction time, and reagent concentrations [14]. The application of design of experiments has successfully identified optimal operating conditions for enhanced process efficiency while maintaining product quality [14].

Table 1: Temperature and Time Optimization Parameters for 5-Sulfoisophthalic Acid Synthesis

| Temperature Range (°C) | Reaction Time (hours) | Conversion Efficiency (%) | Product Purity (%) | Energy Efficiency |

|---|---|---|---|---|

| 190-220 | 6 | 95-98 | 92-95 | Standard [6] |

| 150-170 | 8-12 | 88-92 | 89-93 | Reduced [7] |

| 125-160 | 4-8 | 85-90 | 87-91 | Enhanced [7] |

| 170-190 | 5-7 | 93-96 | 91-94 | Optimized [7] |

Advanced optimization strategies have incorporated response surface methodology to evaluate the interaction effects between temperature, time, and other process variables [32]. These studies have demonstrated that optimal conditions can be achieved through multi-objective optimization approaches that balance product quality with energy efficiency [32]. Implementation of genetic algorithms combined with entropy-weighted evaluation methods has enabled identification of process conditions that achieve significant energy reductions while maintaining acceptable product specifications [32].

Metal Salt Formation Processes

Solvent Systems for Cation Exchange (Acetic Acid/Water Ratios)

The formation of metal salts from 5-sulfoisophthalic acid requires carefully controlled solvent systems to ensure efficient cation exchange and product purity [1] [19]. Acetic acid and water mixtures represent the primary solvent systems employed for metal salt formation, with specific ratios optimized for different target cations [1] [19]. The selection of appropriate acetic acid-to-water ratios significantly influences dissolution kinetics, crystallization behavior, and final product characteristics [19].

Research has demonstrated that solvent system composition directly affects metal cation incorporation efficiency and product sulfate content [1]. Studies investigating various metal cations, including silver, sodium, potassium, rubidium, cesium, magnesium, calcium, strontium, barium, manganese, iron, cobalt, nickel, copper, zinc, yttrium, and cadmium, have established optimal solvent compositions for each target metal [1] [18]. The acetic acid component facilitates dissolution of the 5-sulfoisophthalic acid substrate while providing a controlled pH environment for metal salt formation [19].

Systematic investigations of cation exchange processes have revealed that the effectiveness of metal salt formation depends on several critical factors, including metal ion charge-to-size ratio, electronegativity, and coordination preferences [21]. Divalent metal ions demonstrate approximately twice the effect on coordinated water molecules compared to monovalent ions of similar radius, influencing both solubility and crystallization behavior [21]. The radius of the metal ion affects the internuclear distance to coordinated molecules and subsequently influences the overall stability of the formed salt [21].

Table 2: Optimized Acetic Acid/Water Ratios for Metal Salt Formation

| Metal Cation | Acetic Acid:Water Ratio | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sodium | 1:2 | 92-95 | 2-4 | 88-92 | 95-98 [35] |

| Potassium | 1:1.5 | 85-90 | 3-5 | 85-89 | 93-96 [19] |

| Calcium | 2:3 | 80-85 | 4-6 | 82-87 | 91-94 [18] |

| Magnesium | 1:1 | 75-80 | 5-7 | 79-84 | 89-93 [18] |

| Zinc | 3:2 | 70-75 | 6-8 | 76-81 | 87-91 [18] |

The optimization of solvent systems requires consideration of ion-exchange mechanisms and competing equilibria [20]. Cation-exchange resins have been employed to convert sodium salts to free acid forms, enabling subsequent metal salt formation under controlled conditions [20]. This approach allows for precise control of metal incorporation while minimizing impurity formation and maximizing product consistency [20].

Strategies for Low-Sulfate Product Optimization

Low-sulfate product optimization represents a critical quality control objective in 5-sulfoisophthalic acid metal salt production, as residual sulfate impurities can significantly impact downstream applications [6] [19]. The primary source of sulfate contamination originates from the sulfonation process, where sulfuric acid and unreacted oleum components can co-precipitate with the desired product [6]. Effective strategies for sulfate reduction involve both process modifications and post-synthesis purification techniques [6].

The implementation of acetic acid washing procedures has emerged as a highly effective method for sulfate removal while preserving product integrity [6]. This approach involves washing crude product cakes with acetic acid directly in isolation equipment, avoiding the need for re-slurrying or dissolution steps that can lead to product losses [6]. The acetic acid wash selectively removes sulfuric acid and water impurities without dissolving significant quantities of the 5-sulfoisophthalic acid product [6].

Process optimization for low-sulfate products incorporates controlled quenching and temperature management strategies [6]. The crude 5-sulfoisophthalic acid is typically cooled to approximately 165 degrees Celsius before quenching into water maintained below 120 degrees Celsius [6]. This controlled cooling prevents thermal decomposition while facilitating efficient impurity separation [6]. Subsequent reflux and distillation steps enable removal of water and volatile impurities while concentrating the desired product [6].

Table 3: Sulfate Reduction Strategies and Effectiveness

| Strategy | Sulfate Reduction (%) | Product Recovery (%) | Processing Time (hours) | Equipment Requirements |

|---|---|---|---|---|

| Acetic Acid Wash | 85-92 | 94-97 | 2-3 | Standard filtration [6] |

| Controlled Quenching | 75-82 | 96-98 | 3-4 | Temperature control [6] |

| Multi-stage Crystallization | 88-94 | 91-95 | 4-6 | Multiple vessels [35] |

| Solvent Exchange | 82-88 | 89-93 | 5-7 | Specialized equipment [19] |

Advanced purification protocols incorporate salting-out techniques using sodium sulfate additions to neutralization mother liquors [37]. This approach promotes selective precipitation of the desired metal salt while maintaining sulfate impurities in solution [37]. Centrifugation of the salting-out mixture enables efficient separation of the purified product from residual impurities [37].

The optimization of low-sulfate products also involves careful control of neutralization reaction conditions [35]. Maintaining neutral pH during metal salt formation minimizes the formation of basic sulfate complexes that can contaminate the final product [35]. Temperature control during neutralization, typically maintained at 92-95 degrees Celsius, ensures complete reaction while preventing thermal degradation [35].

Post-Synthesis Isolation Techniques

Crystallization and Precipitation Protocols

Crystallization and precipitation protocols for 5-sulfoisophthalic acid derivatives require sophisticated control of supersaturation, nucleation, and growth processes to achieve optimal product quality [3] [35]. The crystallization behavior of sulfonate-containing compounds presents unique challenges due to their polar functional groups and tendency to form hydrogen-bonded networks [38]. Effective crystallization protocols must address these molecular interactions while controlling particle size distribution, morphology, and purity [35].

The primary crystallization approach involves controlled cooling crystallization following neutralization reactions [35]. After achieving neutral pH in the salinization kettle, the solution is heated to 92-95 degrees Celsius before initiating controlled cooling [35]. The cooling rate significantly influences crystal formation, with rapid cooling promoting nucleation while slower cooling favors crystal growth [35]. Opening the crystallization kettle cooling system enables precise temperature control during the crystallization process [35].

Research has demonstrated that sulfonate groups significantly affect crystallization kinetics and thermodynamics [38]. The polar sulfonate functionality creates ionic dipole forces with ester oxygen atoms in molecular chains, enhancing intermolecular interactions and influencing chain relaxation effects [38]. These interactions require extended time for molecular conformational adjustments before lattice incorporation, resulting in broader crystallization peaks and reduced crystallization temperatures [38].

Table 4: Crystallization Protocol Parameters and Outcomes

| Cooling Rate (°C/min) | Nucleation Density | Crystal Size (μm) | Yield (%) | Purity (%) | Crystal Habit |

|---|---|---|---|---|---|

| 1-2 | Low | 100-200 | 92-95 | 96-98 | Octahedral [24] |

| 5-10 | Medium | 50-100 | 89-93 | 94-97 | Mixed [35] |

| 15-20 | High | 20-50 | 85-90 | 92-95 | Needle [24] |

| 0.5-1 | Very Low | 200-400 | 94-97 | 97-99 | Block [35] |

Advanced crystallization strategies incorporate seeding techniques to control polymorphism and crystal habit [24]. Batch crystallization studies have shown that octahedral crystals represent the predominant habit across various pH, salt, and compound concentrations [24]. Needle crystal formation can be avoided through precise control of pH and salt concentration, with octahedral crystals demonstrating significantly higher yields compared to needle morphologies [24].

Precipitation protocols for 5-sulfoisophthalic acid salts involve controlled addition of metal-containing solutions to achieve optimal supersaturation conditions [35]. The process typically involves gradual addition of 5-sulfoisophthalic acid to centrifugal mother liquid in the salinization kettle, followed by slow pumping of liquid alkali to maintain neutral pH [35]. Steam heating maintains reaction temperature while ensuring complete dissolution and reaction [35].

Solvate Formation and Polymorphic Control

Solvate formation and polymorphic control represent critical aspects of 5-sulfoisophthalic acid post-synthesis processing, directly influencing product stability, bioavailability, and processing characteristics [3] [25]. Research has identified the formation of three distinct 5-sulfoisophthalic acid sodium salt solvates through comprehensive characterization studies [3]. These solvates demonstrate desolvation temperatures higher than the boiling points of pure solvents, indicating strong interactions between solvent molecules and the 5-sulfoisophthalic acid framework [3].

The formation of solvates in 5-sulfoisophthalic acid systems involves multiple driving forces, including hydrogen bonding optimization and void space minimization [25]. Compounds with unsatisfied intermolecular interactions in their unsolvated forms readily incorporate solvent molecules to establish strong intermolecular bonds [25]. The specific hydrogen bonding patterns and molecular geometry of 5-sulfoisophthalic acid create favorable conditions for solvate formation with various solvent systems [25].

Polymorphic control strategies must address the tendency of aromatic sulfonic acids to exhibit multiple crystalline forms [26]. Aromatic interactions, representing the strongest non-covalent interactions after hydrogen bonding, significantly influence crystal stability and polymorph selection [26]. The presence of aromatic rings in 5-sulfoisophthalic acid enables π-π stacking interactions that can stabilize specific polymorphic forms under appropriate crystallization conditions [26].

Table 5: Solvate Formation and Stability Data

| Solvent System | Solvate Stoichiometry | Desolvation Temperature (°C) | Stability Rating | Formation Conditions |

|---|---|---|---|---|

| Water | 1:2 | 145-155 | High | Ambient crystallization [3] |

| Methanol | 1:1 | 85-95 | Medium | Controlled cooling [3] |

| Ethanol | 1:1 | 92-105 | Medium | Solvent exchange [3] |

| Acetic Acid | 2:1 | 118-128 | High | Acidic conditions [25] |

The control of polymorphism requires systematic screening of crystallization conditions, including solvent selection, temperature profiles, and supersaturation levels [41]. Mixed suspension mixed product removal systems have demonstrated effectiveness in achieving polymorph-specific crystallization for aromatic compounds [41]. Temperature regime identification enables selection of thermodynamic control, energy barrier control, or kinetic competition conditions to favor specific polymorphic forms [41].

Characterization of solvates and polymorphs employs multiple analytical techniques, including powder X-ray diffraction, Fourier transform infrared spectroscopy, and scanning electron microscopy [3]. These methods enable identification of structural differences between polymorphic forms and confirmation of solvate formation [3]. The structural analysis reveals distinct hydrogen bonding patterns and molecular packing arrangements that distinguish different solid-state forms [3].

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

22326-31-4

Wikipedia

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-sulfo-, potassium salt (1:1): INACTIVE